![molecular formula C11H7F3N2O B13685049 3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13685049.png)
3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a trifluoromethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one typically involves the reaction of 4-(trifluoromethyl)aniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), followed by cyclization to form the pyrazinone ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazinone ring to pyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of pyrazine derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
科学研究应用
3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of various enzymes and receptors, including kinases and GABA receptors.
Biological Studies: The compound is used in studies related to its antiproliferative and cytotoxic activities against cancer cell lines.
Materials Science:
作用机制
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and specificity due to its electron-withdrawing properties, which can stabilize the interaction with the target protein .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Similar in structure but with a triazole ring fused to the pyrazine core.
4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: Contains a trifluoromethylphenyl group but with a more complex structure.
Uniqueness
3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a pharmacophore in drug design .
属性
分子式 |
C11H7F3N2O |
|---|---|
分子量 |
240.18 g/mol |
IUPAC 名称 |
3-[4-(trifluoromethyl)phenyl]-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-7(2-4-8)9-10(17)16-6-5-15-9/h1-6H,(H,16,17) |
InChI 键 |
XHDPJHMZVDOZSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=CNC2=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


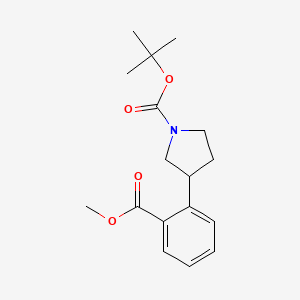
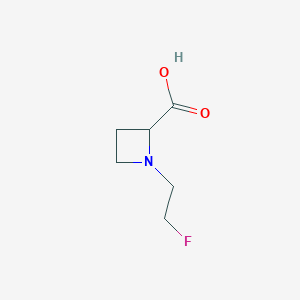
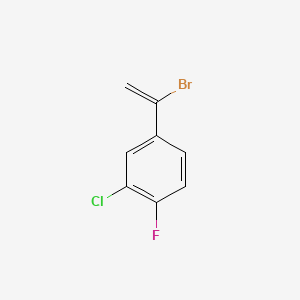
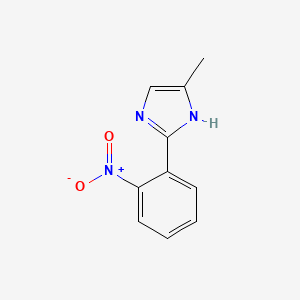
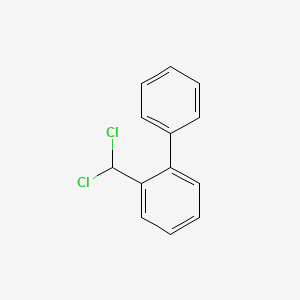
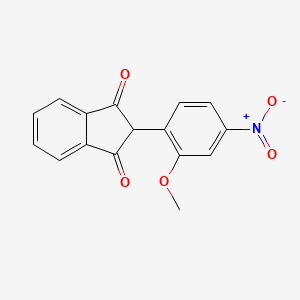
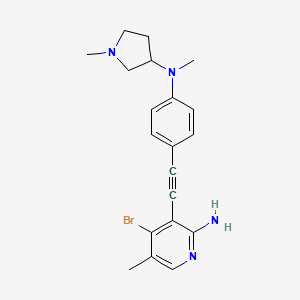
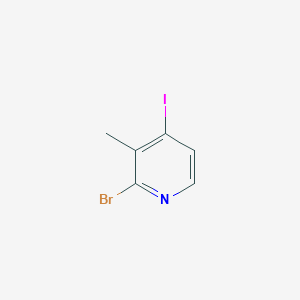
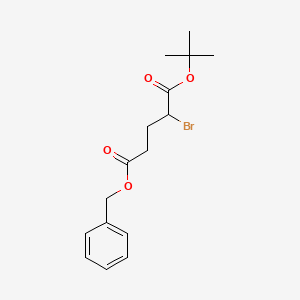
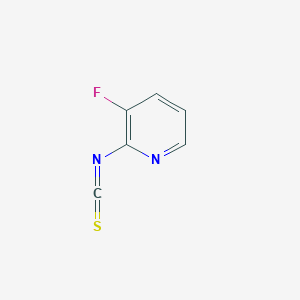
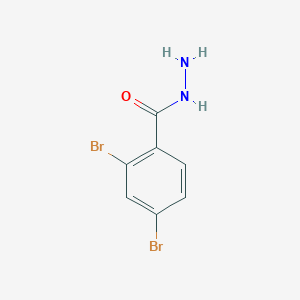
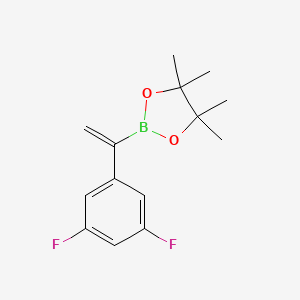
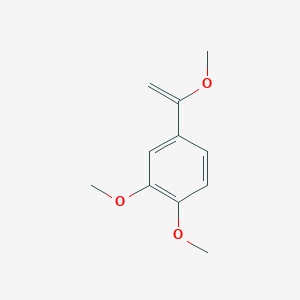
![2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine](/img/structure/B13685039.png)
